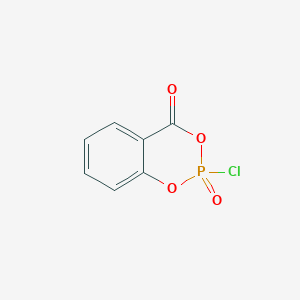

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2-benzoxaphosphinines, which includes compounds similar to "2-Chloro-2H,4H-1,3,2lambda5-benzodioxaphosphinine-2,4-dione", typically involves cyclization reactions of certain diones with phosphorus halides. A method for designing novel 1,2-benzoxaphosphinines was demonstrated by reacting 1-(2-hydroxy-phenyl)-3-phenylpropane-1,3-dione with various phosphorus halides in the presence of a base, leading to the formation of different benzoxaphosphinine derivatives (Ali, Assiri, & Hassanin, 2022).

Molecular Structure Analysis

The molecular structures of these compounds are established using various analytical techniques such as elemental analysis and spectral tools. The cyclization process and the nature of the substituents introduced during synthesis significantly influence the molecular structure of the resulting benzoxaphosphinines.

Chemical Reactions and Properties

Benzoxaphosphinines undergo various chemical reactions, including reactions with chloral and hexafluoroacetone, which lead to modifications at specific positions in the molecule. These reactions can result in the formation of new compounds with distinct chemical properties, demonstrating the reactivity and versatility of the benzoxaphosphinine ring system (Mironov et al., 2011).

Physical Properties Analysis

The physical properties of benzoxaphosphinines, including solubility and crystal structure, are influenced by their molecular structure and substituents. Studies on similar compounds have shown that their solubility in supercritical carbon dioxide and other solvents can vary significantly, which is important for their application in various chemical processes (Zacconi et al., 2017).

Chemical Properties Analysis

The chemical properties of benzoxaphosphinines, such as their reactivity with different reagents and potential for forming new bonds and heterocycles, are central to their applications in synthesis and material science. The ability to undergo cascade reactions, for example, is a valuable property that enables the formation of complex structures from simpler precursors (Yan et al., 2021).

Aplicaciones Científicas De Investigación

Reactions with Organic Compounds

A study conducted by Mironov et al. (2011) focused on the reactions of a closely related compound, 2-(5-methyl-2-phenyl-2H-1,2,3-diazaphosphol-4-yl)-4H-1,3,2-benzodioxaphosphinin-4-one, with chloral and hexafluoroacetone. The reaction with chloral targeted the Piii atom, resulting in 2-chlorocarbonylphenyl 2,2-dichlorovinyl phosphonate, whereas hexafluoroacetone incorporated into the dioxaphosphorine cycle, yielding 1,3,2-benzodioxaphosphepine derivatives Mironov et al., 2011.

Structural Investigations

Małecka and Budzisz (2001) conducted a structural investigation on benz[1,2]oxaphosphinane derivatives, closely related to the requested compound, revealing insights into their conformation and intramolecular hydrogen bonds. The study highlighted the significance of hydrogen bonding in stabilizing the molecular structure Małecka & Budzisz, 2001.

Phase Equilibrium Studies

Ji et al. (2010) examined the solid and liquid phase equilibrium of chloro-benzofuran-dione derivatives, which share structural similarities with the requested compound. Their study utilized differential scanning calorimetry to understand the phase behavior, highlighting the eutectic system's characteristics Ji et al., 2010.

Cytotoxic Effects and Alkylating Properties

Research by Budzisz et al. (2003) on the cytotoxic effects and alkylating properties of coumarin derivatives, including those with phosphonic analogues, could provide insights into the biological activities of similar phosphorous-containing heterocycles. This study emphasizes the relationship between compound structure and biological activity, particularly in the context of potential therapeutic applications Budzisz et al., 2003.

Propiedades

IUPAC Name |

2-chloro-2-oxo-1,3,2λ5-benzodioxaphosphinin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClO4P/c8-13(10)11-6-4-2-1-3-5(6)7(9)12-13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJIYKJXYWOZRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OP(=O)(O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286552 |

Source

|

| Record name | 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |

CAS RN |

5381-98-6 |

Source

|

| Record name | NSC46474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)